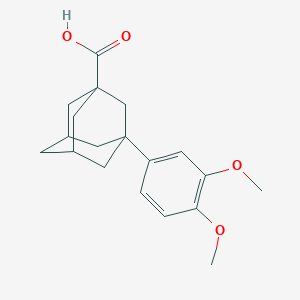

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid

Description

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid (CAS: 924843-90-3) is a synthetic adamantane derivative characterized by a carboxylic acid group at the 1-position of the adamantane cage and a 3,4-dimethoxyphenyl substituent at the 3-position. Its molecular formula is C₁₉H₂₄O₄, with a molecular weight of 316.39 g/mol . The compound has been utilized in pharmaceutical research, particularly as a precursor for probing cannabinoid receptor interactions .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-22-15-4-3-14(6-16(15)23-2)18-7-12-5-13(8-18)10-19(9-12,11-18)17(20)21/h3-4,6,12-13H,5,7-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIHEWTCURFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid typically involves the following steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through the trimerization of cyclopentadiene followed by hydrogenation.

Substitution with 3,4-Dimethoxyphenyl Group: The adamantane core is then subjected to Friedel-Crafts alkylation with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Carboxylic Acid Group: The final step involves the oxidation of the methyl group on the adamantane ring to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Studied for its unique structural properties and stability.

Biology and Medicine:

- Potential applications in drug design due to its rigid adamantane core, which can enhance the binding affinity and specificity of pharmaceutical compounds.

- Investigated for its potential antiviral and antimicrobial properties.

Industry:

- Utilized in the development of advanced materials, such as polymers and resins, due to its stability and rigidity.

- Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid depends on its specific application. In medicinal chemistry, its adamantane core can interact with biological targets, enhancing the stability and binding affinity of drug molecules. The 3,4-dimethoxyphenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) enhances solubility in polar solvents compared to the nitro group (electron-withdrawing) in 3-(4-nitrophenyl)adamantane-1-carboxylic acid .

- Synthetic Yields : Triazole-substituted derivatives exhibit moderate yields (47–81%) under solvothermal conditions , whereas Friedel-Crafts alkylation for dimethoxyphenyl derivatives is high-yielding but requires precise temperature control to avoid redox byproducts .

Spectroscopic and Physical Properties

NMR and IR Data

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic Acid :

3-Phenyl-adamantane-1-carboxylic Acid :

Triazole-Substituted Analogs :

Thermal Stability and Melting Points

Biological Activity

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid is a synthetic organic compound belonging to the adamantane family, recognized for its unique structure and potential biological activities. Its chemical formula is , and it is characterized by the presence of a carboxylic acid group attached to an adamantane core, which is further substituted with a 3,4-dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The adamantane moiety provides a rigid scaffold that enhances binding affinity to specific receptors, while the methoxyphenyl group may increase lipophilicity and improve cellular uptake.

Pharmacological Properties

Research indicates that compounds in the adamantane family exhibit a range of pharmacological effects, including:

- Antiviral Activity : Adamantane derivatives have been studied for their effectiveness against viral infections, particularly influenza viruses. The mechanism typically involves inhibition of viral uncoating.

- Analgesic Effects : Some studies have suggested that adamantane derivatives can modulate pain pathways, potentially serving as analgesics.

- Anticancer Properties : Preliminary data indicate that certain analogues may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that adamantane derivatives could inhibit the replication of influenza A virus by interfering with the M2 ion channel protein, essential for viral uncoating (PubChem) .

-

Analgesic Effects : In an experimental model using mice, the compound exhibited significant reductions in writhing responses induced by acetic acid, indicating potential analgesic properties (PMC4027228) .

Treatment Number of Mice Dose (mg/kg) Number of Writhes (30 min) Number of Writhes (60 min) Control 12 30.4 ± 2.9 33.1 ± 2.2 33.1 ± 2.2 Compound Tested 12 10 p.o. 16.5 ± 2.3 19.3 ± 3.1 Naloxone 8 1 i.p. 28.3 ± 3.2 31.9 ± 2.5 - Anticancer Activity : Another study explored the anticancer potential of adamantane derivatives, revealing that modifications at specific positions could enhance selectivity and binding affinity to cancer cell receptors (PMC4425367) .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds within the adamantane class:

| Compound Name | Biological Activity |

|---|---|

| N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE | Anticancer and antiviral properties |

| 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | Analgesic effects |

These comparisons highlight the diverse pharmacological profiles that can arise from structural variations within adamantane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.